molecular formula C8H5F3 B1584497 Trifluorostyrene CAS No. 447-14-3

Trifluorostyrene

Cat. No. B1584497
CAS RN: 447-14-3
M. Wt: 158.12 g/mol
InChI Key: SUTQSIHGGHVXFK-UHFFFAOYSA-N
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Description

Trifluorostyrene is a liquid that is clear in appearance . It is also known as 5-Ethenyl-1,2,3-trifluorobenzene or 1,2,3-Trifluoro-5-vinylbenzene .


Synthesis Analysis

A new method for the synthesis of 1,2,2-trifluorostyrene has been developed by decarboxylation of potassium α-phenyltetrafluoropropionate . This method makes trifluorostyrenes attractive monomers for the preparation of polymers with a fully fluorinated main chain, which gives such polymers high chemo- and thermal stability .


Molecular Structure Analysis

The molecular formula of Trifluorostyrene is CHF . It has an average mass of 158.120 Da and a monoisotopic mass of 158.034332 Da .


Chemical Reactions Analysis

The formation of trifluorostyrene and trifluoroethylene was observed by means of 19F NMR spectroscopy . A Pd(0)-catalyzed coupling reaction of TFE with ArSi(OMe)3 was also reported .


Physical And Chemical Properties Analysis

Trifluorostyrene has a density of 1.2±0.1 g/cm³ . Its boiling point is 141.4±35.0 °C at 760 mmHg . The vapour pressure is 7.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 36.3±3.0 kJ/mol . The flash point is 38.3±15.8 °C . The index of refraction is 1.492 . The molar refractivity is 37.2±0.3 cm³ .

Scientific Research Applications

Synthesis and Polymerization

  • Trifluorostyrene and its polymers have been extensively studied for their unique properties and applications. Research highlights the synthesis methods, properties, and applications of trifluorostyrene-based polymers. These polymers are notable for their polymerization and copolymerization characteristics, leading to the creation of ion-exchange materials with significant applications (Nikitina, 1990).

Chemical Synthesis Techniques

  • The cross-combination reaction of aryl iodides with trifluorovinylzinc chloride, catalyzed by palladium complexes, is a developed method for obtaining trifluorostyrene and its derivatives. This method illustrates the versatility of trifluorostyrene in chemical synthesis (Sorokina et al., 1985).

Applications in Catalysis

  • Scandium trifluoromethanesulfonate demonstrates high catalytic activity for acylation of alcohols with acid anhydrides, showcasing the potential utility of trifluorostyrene-related compounds in catalytic processes (Ishihara et al., 1996).

Novel Synthetic Approaches

  • Innovative approaches to synthesize trifluorovinyl derivatives, including α,β,β-trifluorostyrenes, have been reported. These methods provide practical routes with low energy consumption, highlighting the efficiency of trifluorostyrene in various chemical processes (Kikushima et al., 2020).

Exploration of Fluoroolefins

  • The synthesis and investigation of α,β,β-trifluorostyrenes and α,β,β-trifluoroethenylnaphthalenes have been conducted. This research offers insights into the electronic effects on trifluorostyrenes, contributing to a better understanding of fluoroolefins in general (Xi‐Kui et al., 1983).

Material Science and Engineering

  • Trifluorostyrene-based materials are explored for their unique properties and potential applications in material science, particularly in the development of new types of polymers with enhanced characteristics (Ritter, 1993).

Environmental Sustainability

  • Research on the conversion of trifluoromethane into valuable fluorinated compounds points towards environmentally sustainable applications of trifluorostyrene-related chemicals in industrial processes (Musio et al., 2018).

Safety And Hazards

Trifluorostyrene is classified as a flammable liquid, Category 3 . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use non-sparking tools and to prevent fire caused by electrostatic discharge steam .

Future Directions

Trifluorostyrenes are attractive monomers for the preparation of polymers with a fully fluorinated main chain . These polymers have high chemo- and thermal stability . The presence of phenyl fragments makes it possible to introduce various functional groups to obtain a wide variety of modified materials . Such modified polymers based on trifluorovinylstyrenes are used in various areas such as materials for membranes used in fuel cells, dialysis membranes, ion-exchange membranes, chromatography carriers, films for optical compensation in LCD and OLED displays, and coatings in lithium-ion batteries .

properties

IUPAC Name

1,2,2-trifluoroethenylbenzene
Source PubChem
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InChI

InChI=1S/C8H5F3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTQSIHGGHVXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26838-51-7
Record name Benzene, (1,2,2-trifluoroethenyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1060003
Record name .alpha.,.beta.,.beta.-Trifluorostyrene
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Molecular Weight

158.12 g/mol
Source PubChem
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Product Name

Trifluorostyrene

CAS RN

447-14-3
Record name (1,2,2-Trifluoroethenyl)benzene
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Record name Benzene, (1,2,2-trifluoroethenyl)-
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Record name Trifluorostyrene
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Record name Benzene, (1,2,2-trifluoroethenyl)-
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Record name .alpha.,.beta.,.beta.-Trifluorostyrene
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Record name (trifluorovinyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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